

Phomosine D: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Phomosine D*

Cat. No.: *B10820591*

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For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of **Phomosine D**, a fungal metabolite with potential biological activity. This guide details its chemical identity, and available data on its biological properties, and outlines key experimental methodologies.

Core Data Summary

A critical aspect of any chemical entity is its precise identification. The following table summarizes the key identifiers for **Phomosine D**.

Identifier	Value	Reference
CAS Number	874918-37-3	[1]
IUPAC Name	2,4-dihydroxy-5-[3-hydroxy-2-(hydroxymethyl)-5-methylphenoxy]-3,6-dimethylbenzoic acid, methyl ester	[1]
Molecular Formula	C ₁₈ H ₂₀ O ₇	[1]
Molecular Weight	348.3 g/mol	[1]
Origin	Fungal Metabolite from <i>Phomopsis</i> sp. and <i>Apiospora</i> sp.	[1]

Biological Activity and Potential Applications

Phomosine D is a member of the phomosine class of biaryl ethers, which are secondary metabolites produced by endophytic fungi. While specific biological activity data for **Phomosine D** is limited in publicly available literature, a related compound, Phomosine A, has demonstrated notable antifungal properties. The structural similarity suggests that **Phomosine D** may also possess biological activities worth investigating, particularly in the realm of antimicrobial research. Fungi of the genus *Phomopsis* are known to produce a wide array of bioactive secondary metabolites with diverse biological activities, including antibacterial, antifungal, and antialgal effects.

Experimental Protocols

Detailed experimental protocols for the synthesis of **Phomosine D** are not readily available in the current literature. However, this section outlines the general methodologies for the isolation and characterization of **Phomosine D** from its fungal source, based on the original discovery and standard practices for natural product chemistry.

Isolation of Phomosine D from *Phomopsis* sp.

The isolation of **Phomosine D**, as described in the primary literature, involves standard chromatographic techniques. The general workflow is as follows:

- **Fungal Fermentation:** The endophytic fungus *Phomopsis* sp. is cultured in a suitable liquid or solid medium to encourage the production of secondary metabolites.
- **Extraction:** The fungal culture (including mycelium and broth) is extracted with an organic solvent, typically ethyl acetate, to partition the secondary metabolites into the organic phase.
- **Chromatographic Separation:** The crude extract is subjected to a series of chromatographic steps to separate the individual compounds. This typically involves:
 - **Column Chromatography:** Initial separation of the crude extract using silica gel or other stationary phases with a gradient of solvents of increasing polarity.
 - **Preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC):** Further purification of the fractions containing the compounds of

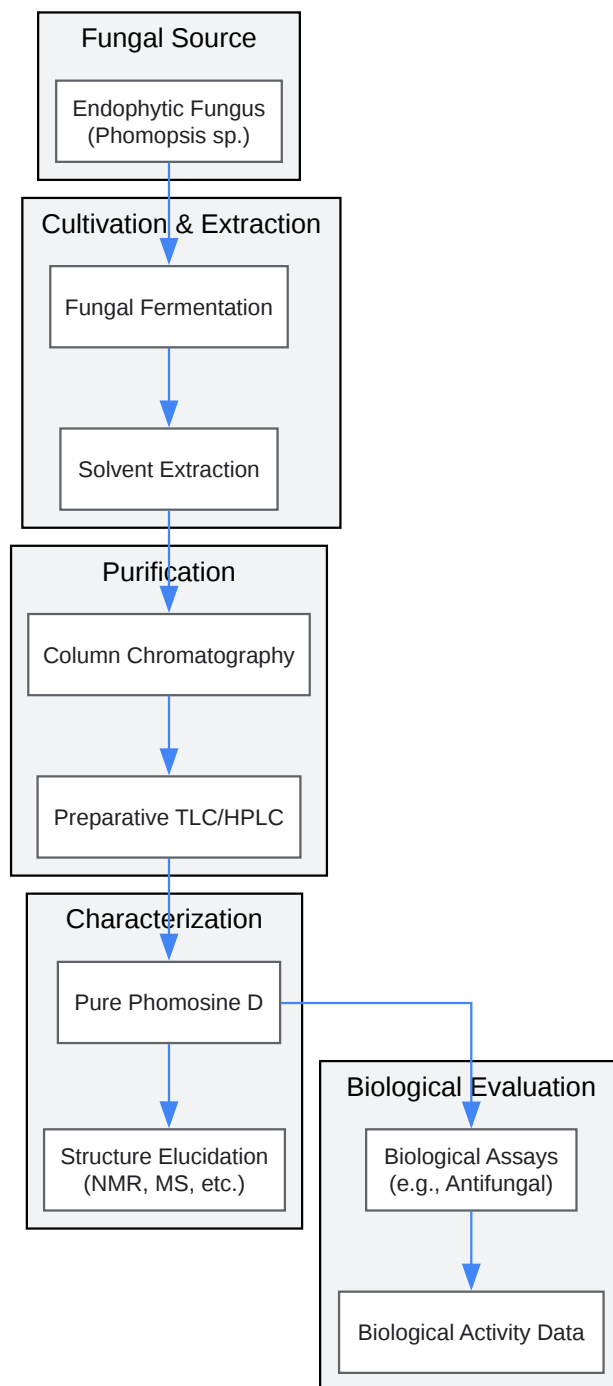
interest to yield pure **Phomosine D**.

- Structure Elucidation: The structure of the isolated pure compound is determined using a combination of spectroscopic techniques, including:
 - Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
 - Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H , ^{13}C , and 2D NMR): To elucidate the chemical structure and connectivity of the atoms.
 - Infrared (IR) Spectroscopy: To identify functional groups.
 - X-ray Crystallography: To determine the three-dimensional structure if suitable crystals can be obtained.

Logical Workflow for Natural Product Discovery

The discovery and characterization of novel fungal metabolites like **Phomosine D** follows a systematic workflow. The diagram below illustrates the key stages of this process.

Workflow for the Isolation and Characterization of Phomosine D

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Caption: A diagram illustrating the general workflow for isolating and characterizing novel fungal metabolites.

Future Directions

Further research is warranted to fully elucidate the biological activity profile of **Phomosine D**. Key areas for future investigation include:

- **Total Synthesis:** The development of a synthetic route to **Phomosine D** would provide a reliable source of the compound for extensive biological testing and structure-activity relationship (SAR) studies.
- **Biological Screening:** A broad screening of **Phomosine D** against various biological targets, including microbial pathogens, cancer cell lines, and enzyme assays, could uncover novel therapeutic applications.
- **Mechanism of Action Studies:** Should significant biological activity be identified, subsequent studies should focus on elucidating the specific molecular mechanism of action.

This technical guide provides a foundational understanding of **Phomosine D** for the scientific community. As research into novel fungal metabolites continues to expand, compounds like **Phomosine D** represent promising starting points for the discovery of new therapeutic agents.

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References

- 1. Bioactive Secondary Metabolites from *Phomopsis* sp., an Endophytic Fungus from *Senna spectabilis* - PMC [pmc.ncbi.nlm.nih.gov]
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